molecular formula C18H16BrN3 B2543020 9-bromo-6-butyl-6H-indolo[2,3-b]quinoxaline CAS No. 327061-54-1

9-bromo-6-butyl-6H-indolo[2,3-b]quinoxaline

Cat. No. B2543020
CAS RN: 327061-54-1
M. Wt: 354.251
InChI Key: RSJAANYONBCYDG-UHFFFAOYSA-N
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Description

“9-bromo-6-butyl-6H-indolo[2,3-b]quinoxaline” is a derivative of 6H-indolo[2,3-b]quinoxaline . These compounds are similar in stereochemistry to a naturally occurring alkaloid ellipticine, which is a known antitumor agent . They exhibit a wide range of interesting biological properties .


Synthesis Analysis

A series of new 6H-indolo[2,3-b]quinoxaline derivatives is synthesized by a simple multi-step protocol starting from isatin . The first 6H-indolo[2,3-b]quinoxaline derivative was prepared in 1895 by the condensation of 1,2-diaminobenzene (or o-phenylenediamine) with isatin in glacial acetic acid or hydrochloric acid and ethanol or formic acid at reflux temperature .


Molecular Structure Analysis

The molecular formula of “9-bromo-6-butyl-6H-indolo[2,3-b]quinoxaline” is C18H16BrN3 . The 6H-indolo[2,3-b]quinoxaline is a fused ring structure having two heterocyclic rings (indole and quinoxaline) .


Chemical Reactions Analysis

The mechanism of action of 6H-indolo[2,3-b]quinoxaline derivatives involves intercalation into the DNA helix . This disrupts the processes that are vital for DNA replication .


Physical And Chemical Properties Analysis

The compound is a yellow solid with a melting point of 241–242 °C . Its IR (KBr, ν, cm −1) values are 3073, 2921, 2854, 1590, 1479, 1405, 1193, 1111, 1044, 752 . The 1 H NMR (DMSO-d 6, 300 MHz) δ ppm values are 8.83 (s, 1H), 8.42 (d, 1H, J = 7.55 Hz), 8.31 (d, 1H, J = 7.93 Hz), 8.17 (d, 1H, J = 8.30 Hz), 7.94 (s, 1H), 7.74–7.86 (m, 5H), 7.55 (m, 2H), 7.44 (m, 1H), 5.91 (s, 2H) .

Future Directions

Given the wide range of biological properties exhibited by 6H-indolo[2,3-b]quinoxaline derivatives, there is a need to prepare more and more new compounds based on the indolo[2,3-b]quinoxaline skeleton for evaluating their antibiotic and cytotoxic activity . It will be interesting to see indolo[2,3-b]quinoxaline and 1,2,3-triazole moieties, which are considered to be powerful pharmacophores on their own, incorporated into a single molecule .

properties

IUPAC Name

9-bromo-6-butylindolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3/c1-2-3-10-22-16-9-8-12(19)11-13(16)17-18(22)21-15-7-5-4-6-14(15)20-17/h4-9,11H,2-3,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJAANYONBCYDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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